molecular formula C33H37N11O3 B13092421 3-((3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)oxy)-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

3-((3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)oxy)-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

Cat. No.: B13092421
M. Wt: 635.7 g/mol
InChI Key: ABBWNHVXQHIEHC-UHFFFAOYSA-N
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Description

3-((3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)oxy)-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide is a complex organic compound that belongs to the class of triazolopyridine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)oxy)-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to address issues such as purification, waste management, and safety considerations.

Chemical Reactions Analysis

Types of Reactions

3-((3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)oxy)-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield a variety of substituted derivatives.

Scientific Research Applications

3-((3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)oxy)-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer, antiviral, or antimicrobial agent.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-((3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)oxy)-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, inhibiting their activity or modulating their function. The exact pathways and molecular targets involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Triazolo[4,5-b]pyridine: A related compound with a similar triazolopyridine core structure.

    4-Azabenzotriazole: Another compound with a triazole ring fused to a pyridine ring.

Uniqueness

3-((3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)oxy)-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide is unique due to its complex structure, which includes multiple functional groups and aromatic rings. This complexity allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C33H37N11O3

Molecular Weight

635.7 g/mol

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-(triazolo[4,5-b]pyridin-3-yloxy)propanamide

InChI

InChI=1S/C33H37N11O3/c1-41(2)16-17-42(3)29-20-30(46-5)27(19-26(29)36-31(45)13-18-47-44-32-25(39-40-44)10-8-14-34-32)38-33-35-15-12-24(37-33)23-21-43(4)28-11-7-6-9-22(23)28/h6-12,14-15,19-21H,13,16-18H2,1-5H3,(H,36,45)(H,35,37,38)

InChI Key

ABBWNHVXQHIEHC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)CCON5C6=C(C=CC=N6)N=N5)N(C)CCN(C)C)OC

Origin of Product

United States

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